REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([F:13])([F:14])[F:15]
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Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OC)C(F)(F)F
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
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5.3 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
At this time, the solution was filtered through Celite
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Type
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WASH
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Details
|
washed with ethyl acetate (250 mL)
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |